N,N'-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine)
Description
N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine) is a complex organic compound with a molecular structure that includes carbazole, ethane, and amine groups
Properties
CAS No. |
61977-87-5 |
|---|---|
Molecular Formula |
C24H35N3O2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[[7-[2-(diethylamino)ethoxy]-9H-carbazol-2-yl]oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H35N3O2/c1-5-26(6-2)13-15-28-19-9-11-21-22-12-10-20(18-24(22)25-23(21)17-19)29-16-14-27(7-3)8-4/h9-12,17-18,25H,5-8,13-16H2,1-4H3 |
InChI Key |
STWXXNFSKIJGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine) typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is then functionalized with oxyethane groups, followed by the introduction of ethylamine groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-modified compounds.
Scientific Research Applications
N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-methylethan-1-amine): Similar structure but with methyl groups instead of ethyl groups.
N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-propylethan-1-amine): Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
N,N’-[9H-Carbazole-2,7-diylbis(oxyethane-2,1-diyl)]bis(N-ethylethan-1-amine) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
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